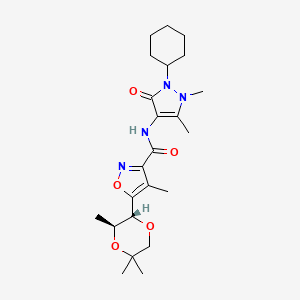
Smurf-1 modulator CMP Example 20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Smurf1 modulator-1 is a compound that targets the Smad ubiquitination regulatory factor 1 (Smurf1), a HECT-type E3 ubiquitin ligase. Smurf1 is involved in various cellular processes, including the regulation of the TGF-β/BMP signaling pathway, cell proliferation, migration, and epithelial-mesenchymal transition (EMT). Smurf1 modulator-1 has gained attention for its potential therapeutic applications in cancer, fibrosis, and other diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Smurf1 modulator-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions can vary depending on the desired final product and the starting materials used. Common synthetic methods include:
Formation of Key Intermediates: This step involves the preparation of intermediates that contain the core structure of Smurf1 modulator-1. These intermediates are often synthesized through reactions such as nucleophilic substitution, condensation, and cyclization.
Functionalization: The key intermediates are then functionalized to introduce specific functional groups that enhance the activity and selectivity of Smurf1 modulator-1. This step may involve reactions such as oxidation, reduction, and coupling reactions.
Industrial Production Methods
Industrial production of Smurf1 modulator-1 involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Common industrial production methods include:
Batch Processing: This method involves carrying out the synthesis in large reaction vessels, followed by purification and isolation of the product.
Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for more efficient and scalable production.
化学反応の分析
Types of Reactions
Smurf1 modulator-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents and conditions used in the reactions of Smurf1 modulator-1 include:
Oxidizing Agents: Such as potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from the reactions of Smurf1 modulator-1 depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, and substituted derivatives of the compound.
科学的研究の応用
Smurf1 modulator-1 has a wide range of scientific research applications, including:
Cancer Research: Smurf1 modulator-1 has been studied for its potential to inhibit tumor progression by targeting the ubiquitination and degradation of tumor-suppressing proteins.
Fibrosis Research: The compound has been investigated for its role in regulating the TGF-β/BMP signaling pathway, which is involved in the development of fibrotic diseases.
Innate Immune Signaling: Smurf1 modulator-1 has been shown to regulate innate immune signaling and antimicrobial mechanisms, making it a potential therapeutic target for infectious and inflammatory diseases.
Neurodegenerative Diseases: Research has suggested that Smurf1 modulator-1 may play a role in the regulation of protein degradation pathways, which are implicated in neurodegenerative diseases.
作用機序
The mechanism of action of Smurf1 modulator-1 involves the inhibition of Smurf1’s E3 ubiquitin ligase activity. By binding to Smurf1, the compound prevents the ubiquitination and subsequent degradation of target proteins. This leads to the stabilization of proteins involved in various signaling pathways, such as the TGF-β/BMP pathway, and the modulation of cellular processes like proliferation, migration, and EMT .
類似化合物との比較
Smurf1 modulator-1 can be compared with other similar compounds that target E3 ubiquitin ligases, such as:
Smurf2 Modulators: Smurf2 is another member of the Nedd4 family of E3 ubiquitin ligases.
NEDD4-1 Modulators: NEDD4-1 is an E3 ubiquitin ligase that promotes tumor growth in invasive bladder cancer.
ITCH Modulators: ITCH is an E3 ubiquitin ligase that accelerates tumorigenesis and progression of squamous cervical cancer.
特性
分子式 |
C23H34N4O5 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
N-(1-cyclohexyl-2,3-dimethyl-5-oxopyrazol-4-yl)-4-methyl-5-[(2R,3S)-3,5,5-trimethyl-1,4-dioxan-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H34N4O5/c1-13-17(25-32-19(13)20-15(3)31-23(4,5)12-30-20)21(28)24-18-14(2)26(6)27(22(18)29)16-10-8-7-9-11-16/h15-16,20H,7-12H2,1-6H3,(H,24,28)/t15-,20+/m0/s1 |
InChIキー |
LVDRKBFVIUBIBB-MGPUTAFESA-N |
異性体SMILES |
C[C@H]1[C@@H](OCC(O1)(C)C)C2=C(C(=NO2)C(=O)NC3=C(N(N(C3=O)C4CCCCC4)C)C)C |
正規SMILES |
CC1C(OCC(O1)(C)C)C2=C(C(=NO2)C(=O)NC3=C(N(N(C3=O)C4CCCCC4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



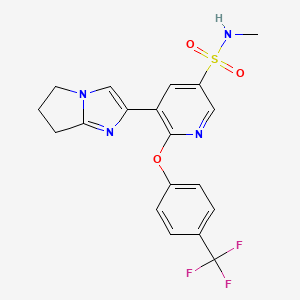
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)
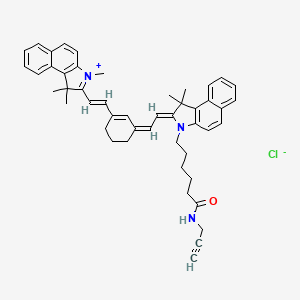
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)
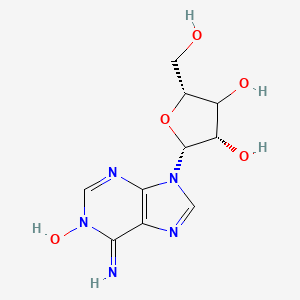

![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)
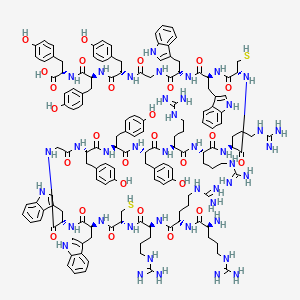
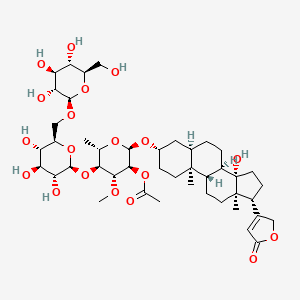
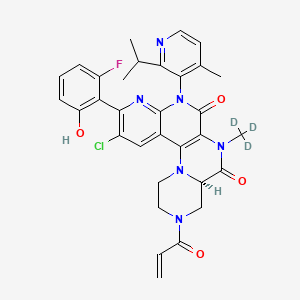
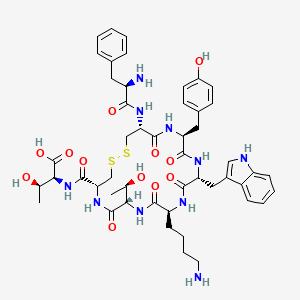
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)
